molecular formula C15H16O3 B1675478 Linderalactone CAS No. 728-61-0

Linderalactone

Cat. No. B1675478
CAS RN: 728-61-0
M. Wt: 244.28 g/mol
InChI Key: LWCKQMHMTSRRAA-QGQQYVBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linderalactone is a furanogermacrane sesquiterpene . It is one of the main extracts of Linderae Radix, which is widely used in traditional Chinese medicine . It has been found to exhibit significant inhibitory activity against SHP2 dephosphorylation in vitro . It also inhibits cancer growth by modulating the expression of apoptosis-related proteins .


Molecular Structure Analysis

The molecular formula of Linderalactone is C15H16O3 . It has an average mass of 244.286 Da and a monoisotopic mass of 244.109940 Da .


Physical And Chemical Properties Analysis

Linderalactone has a density of 1.19±0.1 g/cm3 (Predicted), a melting point of 136-138 °C, and a boiling point of 437.9±45.0 °C (Predicted) . It is soluble in chloroform and methanol .

Scientific Research Applications

Antitumor Activity in Pancreatic Cancer

Linderalactone has shown significant potential in inhibiting pancreatic cancer development both in vitro and in vivo. It effectively suppresses pancreatic cancer cell proliferation, migration, invasion, and induces cell apoptosis. The compound achieves this by negatively regulating the PI3K/AKT signaling pathway, which is crucial in cancer development. This research suggests linderalactone as a potential anti-pancreatic cancer agent (Xu et al., 2022).

Inhibition of Lung Cancer Growth

Linderalactone has been studied for its effects on human lung cancer cells. It has been found to inhibit the proliferation of A-549 human lung carcinoma cells through apoptosis induction and G2/M cell cycle arrest. Additionally, linderalactone suppresses the JAK/STAT signaling pathway, which plays a role in cell growth and survival, suggesting its potential as a drug candidate against lung cancer (Deng & Li, 2019).

Hepatoprotective Activity

A study on the root tubers of Lindera aggregata, which contain linderalactone, indicated hepatoprotective properties. Specific compounds, including linderalactone, were shown to protect against H2O2-induced oxidative damage in HepG2 cells. This suggests potential applications of linderalactone in protecting liver cells from oxidative stress (Gan et al., 2009).

Anti-inflammatory Effects

Linderalactone, along with other compounds, was found to exhibit significant anti-inflammatory activities. In a study on Neolitsea parvigemma, linderalactone showed inhibitory effects on superoxide anion generation in human neutrophils, indicating its potential in treating inflammatory conditions (Chen et al., 2005).

Ameliorating Liver Fibrosis

Recent research identified linderalactone as a natural inhibitor of SHP2, which is relevant in liver fibrosis. Linderalactone was found to ameliorate CCl4-induced liver fibrosis in vivo by inhibiting TGFβ/Smad3 pathway, making it a potential therapeutic agent for liver fibrosis or related diseases (Zhang et al., 2023).

In Silico Anti-coronavirus Potential

An in silico study explored the potential of linderalactone as an anti-coronavirus agent. The study found that linderalactone and other compounds in Lindera aggregata could inhibit adsorption and replication of SARS-CoV-2, suggesting a possible role in COVID-19 treatment (Firdiana et al., 2020).

Safety And Hazards

Linderalactone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed and may cause serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to unborn child .

Future Directions

Linderalactone exhibits antitumor activity against pancreatic cancer and may be developed as a potential anti-pancreatic cancer agent in the future . It could also be considered a potential therapeutic agent against SHP2-related diseases, such as liver fibrosis or NASH .

properties

IUPAC Name

(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKQMHMTSRRAA-QGQQYVBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linderalactone

CAS RN

728-61-0
Record name Linderalactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linderalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linderalactone
Reactant of Route 2
Linderalactone
Reactant of Route 3
Linderalactone
Reactant of Route 4
Linderalactone
Reactant of Route 5
Linderalactone
Reactant of Route 6
Linderalactone

Citations

For This Compound
239
Citations
LS Gan, YL Zheng, JX Mo, X Liu, XH Li… - Journal of natural …, 2009 - ACS Publications
… III, linderane, neolinderalactone, and linderalactone. The structures and relative configurations of 1… Linderagalactone E (5), linderane, hydroxylindestenolide, and linderalactone showed …
Number of citations: 95 pubs.acs.org
SS Wen, Y Wang, JP Xu, Q Liu, L Zhang… - Natural Product …, 2022 - Taylor & Francis
Two new sesquiterpenoid lactone derivatives, linderin A (1) and linderin B (2) comprising a sesquiterpenoid lactone and a methyl geranylhomogentisate moiety together with six known …
Number of citations: 5 www.tandfonline.com
Y Zhang, B Cai, Y Li, Y Xu, Y Wang, L Zheng… - Frontiers in …, 2023 - frontiersin.org
Liver fibrosis is characterised by the activation of hepatic stellate cells (HSCs) and matrix deposition. Accumulating evidence has revealed that the oncogenic protein tyrosine …
Number of citations: 2 www.frontiersin.org
K Takeda, H Minato, M Ishikawa - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… linderalactone has an ap-unsaturated y-Iactone function. Since the nmr spectrum of linderalactone (111) or dihydrolinderalactone … double bond), linderalactone has an ethylenic double …
Number of citations: 31 pubs.rsc.org
D Xu, M Tian, W Chen, Y Bian, X Xia, Q Liu… - Journal of …, 2022 - hindawi.com
… linderalactone and thus explored whether it inhibits the activity of pancreatic cancer. In this study, we showed the cytotoxicity of linderalactone … first time that linderalactone plays a role in …
Number of citations: 1 www.hindawi.com
XL Cheng, SC Ma, F Wei, GL Wang… - Chemical and …, 2007 - jstage.jst.go.jp
A new sesquiterpene, neolindenenonelactone (1), was first isolated from the dried roots of Lindera aggregata (SIMS) KOSTERM., along with four known compounds, linderane (2), …
Number of citations: 26 www.jstage.jst.go.jp
Y Deng, Y Li - Journal of BUON, 2019 - jbuon.com
… It was found that linderalactone caused considerable inhibition of the … linderalactone could inhibit the JAK/STAT pathway in A549 cells, indicating the potential of linderalactone …
Number of citations: 9 jbuon.com
G Wei, H Chen, F Nie, X Ma… - Anti-Cancer Agents in …, 2017 - ingentaconnect.com
Background: Natural products inhibiting fatty acid synthase are potential therapeutic agents to treat cancer. Objective: To investigate the chemical constituents of the root tubers of …
Number of citations: 10 www.ingentaconnect.com
Q Sun, A Sun, R Liu - Journal of liquid chromatography & related …, 2006 - Taylor & Francis
… compounds, such as linderalactone and lindenenol. Linderalactone and lindenenol are also … preparative separation and purification of linderalactone and lindenenol from the crude …
Number of citations: 14 www.tandfonline.com
H Sumioka, L Harinantenaina, K Matsunami, H Otsuka… - Phytochemistry, 2011 - Elsevier
… Linderalactone (9) Colorless rods (MeOH), mp 145–148 C; [ α ] D 31 +96.5 (… Structures of linderalactone and isolinderalactone … Absolute configuration of linderalactone, linderane, and …
Number of citations: 42 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.